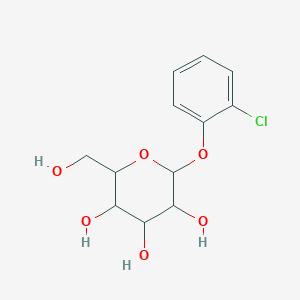

![molecular formula C19H24N4O2S B2648573 N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]cyclohexanecarboxamide CAS No. 446309-74-6](/img/structure/B2648573.png)

N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]cyclohexanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

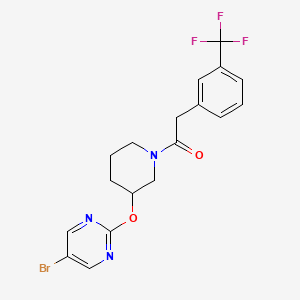

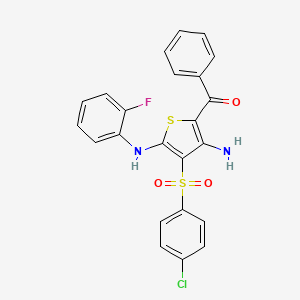

“N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]cyclohexanecarboxamide” is a compound that was synthesized and characterized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . It has been actively involved in various fields of chemistry .

Synthesis Analysis

The compound was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . The integration of the two sets of signals related to N–H and (H–C=N) groups clarified that the ratio between the two isomers was about 50:50 .Molecular Structure Analysis

The compound was characterized by single crystal XRD analysis . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring . The quantum parameters of the prepared compound were investigated by utilizing the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP .Chemical Reactions Analysis

The compound was characterized by single crystal XRD analysis . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring .Physical And Chemical Properties Analysis

The spectrum showed a set of peaks observed as multiples at 7.3–8.1 ppm which were assigned to the thiophene and aromatic protons .Scientific Research Applications

Synthesis and Characterization

N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]cyclohexanecarboxamide belongs to a broader class of compounds known for their diverse applications in scientific research. The synthesis and characterization of derivatives of N-(arylcarbamothioyl)cyclohexanecarboxamide, including various aryl substituents, have been extensively studied. These compounds are characterized by methods such as elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. One derivative, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, was further characterized by single crystal X-ray diffraction study, illustrating the cyclohexane ring's chair conformation and the molecular stabilization by an intramolecular hydrogen bond forming a pseudo-six-membered ring (Özer, Arslan, VanDerveer, & Külcü, 2009).

Biological Activity

The exploration of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives has also extended into biological applications. For instance, derivatives have been synthesized and characterized for their potential Ni(II) and Cu(II) complexes. This work highlights the conformational attributes and electronic structures, suggesting potential applications in biochemical and medicinal contexts (Ozer, Arslan, VanDerveer, & Binzet, 2009).

Pharmaceutical Applications

Research into specific derivatives has indicated potential pharmaceutical applications, such as antiepileptic activity. Novel series of derivatives have been synthesized, demonstrating structural requirements indispensable for anticonvulsant activity. This research outlines the significance of the four binding sites pharmacophore model for anticonvulsant efficacy, contributing valuable insights into drug design and development for neurological disorders (Rajak et al., 2013).

Environmental Impact

The environmental fate of related compounds, such as soil-applied herbicides, has been studied to understand dissipation kinetics and agronomical implications. Such studies provide critical information for assessing environmental risks and designing sustainable agricultural practices (Baer & Calvet, 1999).

Mechanism of Action

properties

IUPAC Name |

N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2S/c1-13-16(18(25)23(22(13)2)15-11-7-4-8-12-15)20-19(26)21-17(24)14-9-5-3-6-10-14/h4,7-8,11-12,14H,3,5-6,9-10H2,1-2H3,(H2,20,21,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMHREDPJVDLKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]cyclohexanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2648491.png)

![1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B2648494.png)

![2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2648502.png)